Motesanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-angiogenesis Studies

Motesanib acts as a vascular endothelial growth factor (VEGF) receptor inhibitor. VEGF plays a crucial role in angiogenesis, the process of new blood vessel formation. By inhibiting VEGF receptors, motesanib disrupts the growth of blood vessels that tumors rely on for oxygen and nutrients. [Source: National Cancer Institute [National Cancer Institute (.gov)"], ]

Researchers have conducted pre-clinical studies to evaluate the effectiveness of motesanib in inhibiting tumor angiogenesis and suppressing tumor growth. These studies have been conducted in cell lines and animal models. [Source: ScienceDirect [ScienceDirect (.com)"], [ScienceDirect (.com)"]

Investigating Combination Therapies

Scientific research has explored the use of motesanib in combination with other anti-cancer agents. The goal of these studies is to determine if combining motesanib with other therapies can lead to improved treatment outcomes. [Source: National Cancer Institute [National Cancer Institute (.gov)"], ]

These combination studies have been conducted in pre-clinical settings and have aimed to evaluate the efficacy and safety of combining motesanib with other drugs.

Motesanib disulfonate (AMG-473), also known by the trade name AMG706, is a small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptors. It was originally developed by Amgen Ltd.. VEGF receptors play a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting these receptors, motesanib disrupts tumor blood supply, potentially starving cancer cells and hindering tumor growth [].

Molecular Structure Analysis

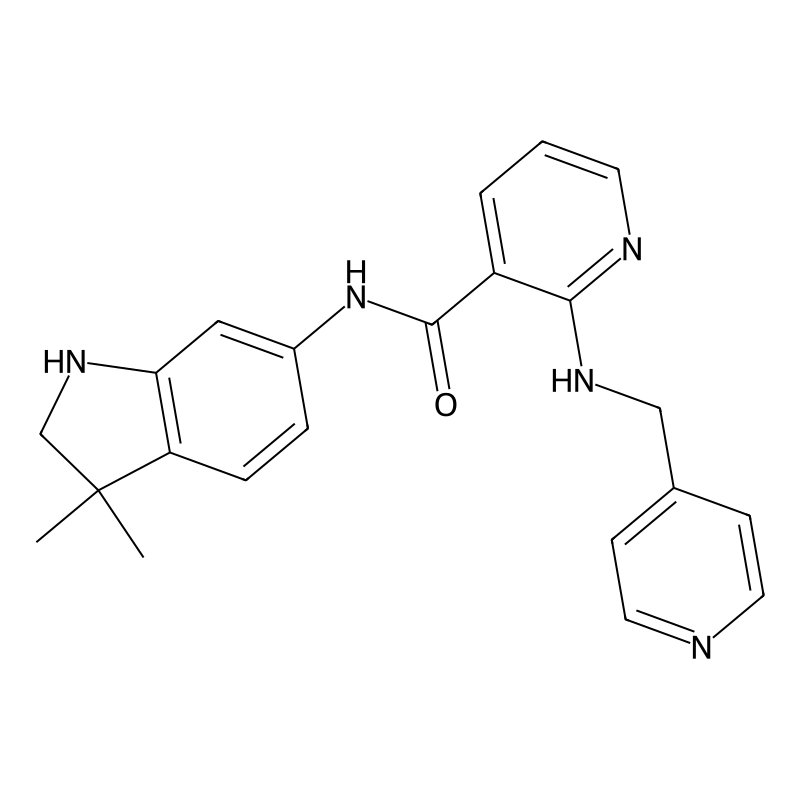

Motesanib possesses a complex heterocyclic structure containing several key features:

- Central imidazo[1,2-a]pyridine core: This rigid core provides a scaffold for the molecule and contributes to its affinity for VEGF receptors [].

- Aromatic substituents: Attached to the core are various aromatic groups, including a substituted phenyl ring and a pyridyl moiety. These groups contribute to the molecule's hydrophobicity and may play a role in specific interactions with the receptor binding pocket [].

- Sulfonate groups: Two terminal sulfonate groups are present. These hydrophilic groups enhance the water solubility of the molecule, facilitating its delivery within the body.

Chemical Reactions Analysis

The primary mechanism of action for motesanib does not involve a specific chemical reaction within the body. Instead, it binds competitively to VEGF receptors, preventing the natural ligand (VEGF) from binding and triggering downstream signaling pathways that promote angiogenesis [].

Physical And Chemical Properties Analysis

- Molecular Formula: C24H22N4O8S2

- Molecular Weight: 622.64 g/mol

- Melting Point: Not publicly available

- Boiling Point: Not publicly available

- Solubility: Motesanib disulfonate is water-soluble due to the presence of sulfonate groups.

Motesanib acts as a multi-targeted tyrosine kinase inhibitor (TKI). Its primary target is the vascular endothelial growth factor receptor (VEGFR), particularly VEGFR-2 and VEGFR-3 []. By binding to the ATP-binding pocket of these receptors, motesanib competitively inhibits the binding of VEGF, a key signaling molecule for angiogenesis. This disrupts the signaling cascade that promotes endothelial cell proliferation and migration, vital steps in new blood vessel formation.

In addition to VEGFRs, motesanib may also inhibit other tyrosine kinases involved in tumor growth and survival, such as platelet-derived growth factor receptor (PDGFR) and c-Kit. This broader targeting may contribute to the anti-tumor effects of motesanib.

Motesanib displays several potential safety concerns:

- Adverse effects: Clinical trials have reported various adverse effects associated with motesanib use, including hypertension, fatigue, diarrhea, and proteinuria (excess protein in urine).

- Drug interactions: Motesanib can interact with other medications, such as CYP3A4 inhibitors, potentially increasing its blood concentration and risk of side effects.

- Teratogenicity: Motesanib is contraindicated in pregnancy due to potential birth defects.

Motesanib's chemical structure is represented by the molecular formula C22H23N5O. It acts through competitive inhibition of the ATP-binding sites of its target receptors, leading to the disruption of downstream signaling pathways that promote tumor growth and angiogenesis. The compound forms hydrophobic contacts within the receptor's active site, which is crucial for its inhibitory action .

Motesanib exhibits significant biological activity as a receptor tyrosine kinase inhibitor. It has shown the ability to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 value of approximately 10 nM. Additionally, it has been reported to sensitize multidrug-resistant cancer cell lines to conventional chemotherapy agents through modulation of ATP-binding cassette transporters .

The synthesis of motesanib involves several steps that typically include:

- Formation of the core structure: The initial steps involve constructing a bicyclic framework through cyclization reactions.

- Functionalization: Key functional groups are introduced via nucleophilic substitutions and acylations.

- Final modifications: The final product is obtained through careful purification processes such as crystallization or chromatography to ensure high purity levels.

Specific synthetic routes may vary based on desired yield and purity but generally follow established organic synthesis techniques .

Motesanib has been primarily investigated for its applications in oncology. Its potential uses include:

- Treatment of non-small cell lung cancer in combination with other chemotherapeutic agents.

- Management of differentiated thyroid cancer.

- Exploration in breast cancer and gastrointestinal stromal tumors.

Despite its initial promise, clinical trials have not demonstrated sufficient efficacy to warrant continued development in these areas .

Motesanib's interactions with other compounds have been studied extensively. It has been shown to modulate the activity of various drug transporters, particularly ATP-binding cassette transporters like ABCB1 and ABCG2, which play a critical role in drug resistance mechanisms in cancer cells. Studies indicate that motesanib can enhance the accumulation of chemotherapeutic agents within resistant cell lines, potentially reversing multidrug resistance .

Motesanib shares structural and functional similarities with several other receptor tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Motesanib | C22H23N5O | Inhibits VEGFRs and other kinases | Potent against multiple receptor types |

| Sorafenib | C21H22ClN7O4S | Inhibits Raf kinase and VEGFRs | Broad-spectrum activity against multiple pathways |

| Sunitinib | C22H25N2O2 | Inhibits VEGFRs and platelet-derived growth factor receptors | Selective for certain kinases |

| Pazopanib | C21H23N7O2 | Inhibits multiple receptor tyrosine kinases | Effective against renal cell carcinoma |

Motesanib is unique due to its broad inhibition profile across multiple receptor types, which may provide advantages in certain therapeutic contexts compared to more selective inhibitors like sunitinib or pazopanib .

Motesanib, chemically known as N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide, represents a significant synthetic achievement in the development of multi-targeted kinase inhibitors [1]. The original synthetic pathway for Motesanib involves a convergent approach that constructs the complex molecular architecture through strategic formation of key bonds.

The primary synthetic route begins with the construction of the indoline scaffold through cyclization reactions. Based on computational studies and crystallographic analysis, the synthetic approach requires careful control of stereochemistry to achieve the desired three-dimensional structure essential for receptor binding [2]. The synthesis involves the preparation of intermediate compounds through nucleophilic aromatic substitution reactions, followed by amide coupling reactions to form the critical carboxamide linkage.

The key synthetic transformation involves the coupling of a substituted pyridine-3-carboxylic acid derivative with a 3,3-dimethylindolin-6-amine precursor. This coupling reaction is typically facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole hydrate under basic conditions [3]. The reaction proceeds through the formation of an activated ester intermediate, which subsequently undergoes nucleophilic attack by the amine to form the desired amide bond.

The synthesis requires precise control of reaction conditions to prevent side reactions and ensure high yields. Temperature control is critical, particularly during the cyclization steps, where elevated temperatures can lead to decomposition of sensitive intermediates [4]. The use of anhydrous solvents and inert atmosphere conditions is essential to prevent hydrolysis and oxidation reactions that could compromise the synthetic yield.

Alternative Synthesis Approaches

Recent developments in synthetic methodology have led to the exploration of alternative routes for Motesanib preparation. These approaches focus on improving overall efficiency, reducing the number of synthetic steps, and enhancing the scalability of the process [5].

One alternative approach involves the use of palladium-catalyzed cross-coupling reactions to construct the carbon-carbon bonds within the molecule. This methodology offers advantages in terms of functional group tolerance and reaction selectivity. The approach utilizes Suzuki-Miyaura coupling conditions to connect aryl halide precursors with appropriately functionalized boronic acid derivatives [4].

Another promising alternative involves the application of microwave-assisted synthesis techniques. These methods significantly reduce reaction times while maintaining high yields and selectivity. The use of microwave irradiation enables rapid heating and improved mass transfer, leading to more efficient synthetic transformations [5].

Flow chemistry approaches have also been investigated for Motesanib synthesis. These continuous-flow methods offer advantages in terms of reaction control, heat management, and scalability. The integration of multiple synthetic steps into a continuous process can significantly improve overall efficiency and reduce waste generation [6].

Biocatalytic approaches represent an emerging area of interest for Motesanib synthesis. The use of engineered enzymes for specific transformations can provide high selectivity and operate under mild reaction conditions. However, these methods are still in the early stages of development and require further optimization for practical application [7].

Silicon and Germanium Analogues

The development of silicon and germanium analogues of Motesanib has emerged as a promising area of research for exploring structure-activity relationships and potentially improving pharmaceutical properties. These isosteric replacements can significantly alter the electronic and steric properties of the molecule while maintaining similar overall molecular architecture [8].

Sila-Motesanib Derivatives

Silicon analogues of Motesanib, designated as Sila-Motesanib derivatives, involve the strategic replacement of carbon atoms with silicon within the molecular framework. The incorporation of silicon atoms introduces unique electronic properties due to the larger atomic radius and different electronegativity compared to carbon [9].

The synthesis of Sila-Motesanib derivatives requires specialized synthetic methodologies that can accommodate the unique reactivity of organosilicon compounds. The preparation typically involves the use of silane precursors and silicon-carbon bond-forming reactions. These synthetic approaches must account for the increased bond length and altered hybridization characteristics of silicon-containing compounds [8].

Silicon-containing analogues demonstrate modified pharmacokinetic properties compared to the parent compound. The silicon substitution can affect lipophilicity, metabolic stability, and protein binding characteristics. Studies have shown that strategic silicon incorporation can lead to improved bioavailability and altered tissue distribution patterns [9].

The synthetic challenges associated with Sila-Motesanib preparation include the need for specialized reagents and reaction conditions. The formation of carbon-silicon bonds often requires the use of strong reducing agents or specialized catalytic systems. Additionally, the purification of silicon-containing compounds may require modified chromatographic conditions due to altered polarity characteristics [8].

Germa-Motesanib Derivatives

Germanium analogues of Motesanib represent another class of isosteric replacements that offer unique properties for pharmaceutical applications. Germanium substitution introduces even more significant changes in molecular properties compared to silicon replacement due to the larger atomic size and different electronic characteristics [9].

The synthesis of Germa-Motesanib derivatives involves the incorporation of germanium atoms into the molecular framework through specialized organogermanium chemistry. These synthetic approaches require careful consideration of the increased lability of carbon-germanium bonds compared to carbon-carbon or carbon-silicon bonds [8].

Germanium-containing compounds often exhibit altered biological activity profiles due to the unique electronic properties of the germanium atom. The larger atomic radius and different orbital overlap characteristics can significantly affect molecular interactions with biological targets. These changes may lead to improved selectivity or modified pharmacological profiles [9].

The synthetic methodology for Germa-Motesanib preparation involves the use of organogermanium precursors and specialized coupling reactions. The synthesis must account for the increased sensitivity of germanium compounds to oxidation and hydrolysis. Protective group strategies and inert atmosphere conditions are often required to prevent decomposition during synthesis [8].

Solid-State Forms

The solid-state properties of Motesanib play a crucial role in determining its pharmaceutical performance, including solubility, dissolution rate, stability, and bioavailability. Understanding and controlling these properties is essential for successful drug development and manufacturing [10].

Amorphous Form Characterization

The amorphous form of Motesanib represents a metastable solid state characterized by the absence of long-range molecular order. This form typically exhibits enhanced apparent solubility compared to crystalline forms, making it attractive for pharmaceutical applications where improved dissolution is desired [10].

Characterization of amorphous Motesanib involves multiple analytical techniques to confirm the absence of crystallinity and assess physical stability. X-ray powder diffraction analysis reveals the characteristic broad halo pattern typical of amorphous materials, lacking the sharp diffraction peaks observed in crystalline forms [10]. Differential scanning calorimetry studies show a glass transition temperature rather than a distinct melting point, providing further confirmation of the amorphous state [11].

The preparation of amorphous Motesanib can be achieved through various processing methods including spray drying, freeze drying, and rapid cooling from the melt. Spray drying represents a particularly effective approach, involving the atomization of a drug solution or suspension into a heated chamber, resulting in rapid solvent evaporation and formation of amorphous particles [10].

Stability considerations for amorphous Motesanib include the potential for recrystallization during storage, which can significantly affect drug performance. The amorphous form exhibits higher free energy compared to crystalline forms, making it thermodynamically unstable. Environmental factors such as temperature, humidity, and mechanical stress can accelerate the conversion to more stable crystalline forms [12].

The use of stabilizing excipients, particularly polymers such as hydroxypropyl methylcellulose and polyvinylpyrrolidone, can significantly improve the physical stability of amorphous Motesanib. These polymers can form hydrogen bonds with the drug molecule and create a favorable microenvironment that inhibits crystallization [10].

Crystalline Properties

Crystalline forms of Motesanib exhibit well-defined three-dimensional molecular arrangements characterized by long-range order and specific lattice parameters. These forms typically demonstrate greater physical and chemical stability compared to amorphous forms, making them preferred for pharmaceutical development in many cases [13].

X-ray powder diffraction analysis of crystalline Motesanib reveals characteristic diffraction patterns with sharp, well-defined peaks corresponding to specific d-spacing values. The diffraction pattern serves as a fingerprint for identifying and quantifying different crystalline forms [14]. Single crystal X-ray diffraction studies provide detailed structural information, including molecular conformation, packing arrangements, and intermolecular interactions [13].

The crystal structure of Motesanib in complex with vascular endothelial growth factor receptor 2 has been determined, revealing important structure-activity relationships. The crystallographic data shows the specific binding mode and molecular interactions responsible for the inhibitory activity [13]. This structural information provides valuable insights for drug design and optimization efforts.

Thermal analysis of crystalline Motesanib using differential scanning calorimetry reveals characteristic melting behavior with distinct endothermic transitions. The melting point and enthalpy of fusion provide important thermodynamic parameters for form identification and stability assessment [11]. Thermogravimetric analysis can detect the presence of solvated forms and assess thermal decomposition behavior.

Polymorphism studies of Motesanib focus on identifying and characterizing different crystalline modifications that may exist. Polymorphic forms can exhibit significantly different physicochemical properties, including solubility, dissolution rate, and stability [15]. Systematic polymorph screening involves crystallization from various solvents under different conditions to identify potential alternative forms.

The morphological characteristics of Motesanib crystals, as observed through optical and electron microscopy, provide information about crystal habit and size distribution. These properties can significantly affect powder flow, compaction behavior, and dissolution performance in pharmaceutical formulations [16].

Crystallization conditions play a crucial role in determining the final crystal properties of Motesanib. Factors such as solvent selection, temperature, cooling rate, and supersaturation level can influence crystal nucleation and growth processes [16]. Controlled crystallization conditions enable the production of crystals with desired size, morphology, and polymorphic form.

The development of optimal crystallization processes for Motesanib requires consideration of both thermodynamic and kinetic factors. Solubility studies in various solvents provide the foundation for understanding crystallization behavior and selecting appropriate conditions for large-scale production [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

RET family

RET [HSA:5979] [KO:K05126]

Other CAS

Wikipedia

Dates

2: Torok S, Rezeli M, Kelemen O, Vegvari A, Watanabe K, Sugihara Y, Tisza A, Marton T, Kovacs I, Tovari J, Laszlo V, Helbich TH, Hegedus B, Klikovits T, Hoda MA, Klepetko W, Paku S, Marko-Varga G, Dome B. Limited Tumor Tissue Drug Penetration Contributes to Primary Resistance against Angiogenesis Inhibitors. Theranostics. 2017 Jan 1;7(2):400-412. doi: 10.7150/thno.16767. eCollection 2017. PubMed PMID: 28042343; PubMed Central PMCID: PMC5197073.

3: Skouras VS, Maragkos C, Grapsa D, Syrigos KN. Targeting Neovasculature with Multitargeted Antiangiogenesis Tyrosine Kinase Inhibitors in Non-small Cell Lung Cancer. BioDrugs. 2016 Oct;30(5):421-439. Review. PubMed PMID: 27670779.

4: Song J, Kim SB, Kim KH, Kim TN, Lee KH. A case report of motesanib-induced biliary sludge formation causing obstructive cholangitis with acute pancreatitis treated by endoscopic sphincterotomy. Medicine (Baltimore). 2016 Sep;95(37):e4645. doi: 10.1097/MD.0000000000004645. PubMed PMID: 27631212; PubMed Central PMCID: PMC5402555.

5: Yamauchi F, Kamioka Y, Yano T, Matsuda M. In Vivo FRET Imaging of Tumor Endothelial Cells Highlights a Role of Low PKA Activity in Vascular Hyperpermeability. Cancer Res. 2016 Sep 15;76(18):5266-76. doi: 10.1158/0008-5472.CAN-15-3534. Epub 2016 Aug 3. PubMed PMID: 27488524.

6: Gosselin NH, Mouksassi MS, Lu JF, Hsu CP. Population pharmacokinetic modeling of motesanib and its active metabolite, M4, in cancer patients. Clin Pharmacol Drug Dev. 2015 Nov;4(6):463-72. doi: 10.1002/cpdd.196. Epub 2015 Jul 23. PubMed PMID: 27137719.

7: Kaya TT, Altun A, Turgut NH, Ataseven H, Koyluoglu G. Effects of a Multikinase Inhibitor Motesanib (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells. Asian Pac J Cancer Prev. 2016;17(3):1103-10. PubMed PMID: 27039732.

8: Tarshis S, Maltzahn J, Loomis Z, Irwin DC. Preventing High Altitude Cerebral Edema in Rats with Repurposed Anti-Angiogenesis Pharmacotherapy. Aerosp Med Hum Perform. 2016 Dec 1;87(12):1031-1035. doi: 10.3357/AMHP.4571.2016. PubMed PMID: 28323589.

9: Dunna NR, Kandula V, Girdhar A, Pudutha A, Hussain T, Bandaru S, Nayarisseri A. High Affinity Pharmacological Profiling of Dual Inhibitors Targeting RET and VEGFR2 in Inhibition of Kinase and Angiogeneis Events in Medullary Thyroid Carcinoma. Asian Pac J Cancer Prev. 2015;16(16):7089-95. PubMed PMID: 26514495.

10: Gao C, Grøtli M, Eriksson LA. Characterization of interactions and pharmacophore development for DFG-out inhibitors to RET tyrosine kinase. J Mol Model. 2015 Jul;21(7):167. doi: 10.1007/s00894-015-2708-z. Epub 2015 Jun 6. PubMed PMID: 26044359.

11: Caglevic C, Grassi M, Raez L, Listi A, Giallombardo M, Bustamante E, Gil-Bazo I, Rolfo C. Nintedanib in non-small cell lung cancer: from preclinical to approval. Ther Adv Respir Dis. 2015 Aug;9(4):164-72. doi: 10.1177/1753465815579608. Epub 2015 Apr 7. Review. PubMed PMID: 25855060.

12: PLOS ONE Staff. Correction: challenges in developing a validated biomarker for angiogenesis inhibitors: the motesanib experience. PLoS One. 2015 Mar 26;10(3):e0121162. doi: 10.1371/journal.pone.0121162. eCollection 2015. PubMed PMID: 25811784; PubMed Central PMCID: PMC4374716.

13: Tebbutt N, Kotasek D, Burris HA, Schwartzberg LS, Hurwitz H, Stephenson J, Warner DJ, Chen L, Hsu CP, Goldstein D. Motesanib with or without panitumumab plus FOLFIRI or FOLFOX for the treatment of metastatic colorectal cancer. Cancer Chemother Pharmacol. 2015 May;75(5):993-1004. doi: 10.1007/s00280-015-2694-y. Epub 2015 Mar 15. PubMed PMID: 25772756.

14: Greenall SA, Donoghue JF, Van Sinderen M, Dubljevic V, Budiman S, Devlin M, Street I, Adams TE, Johns TG. EGFRvIII-mediated transactivation of receptor tyrosine kinases in glioma: mechanism and therapeutic implications. Oncogene. 2015 Oct 8;34(41):5277-87. doi: 10.1038/onc.2014.448. Epub 2015 Feb 9. PubMed PMID: 25659577.

15: Gruber JJ, Colevas AD. Differentiated thyroid cancer: focus on emerging treatments for radioactive iodine-refractory patients. Oncologist. 2015 Feb;20(2):113-26. doi: 10.1634/theoncologist.2014-0313. Epub 2015 Jan 23. Review. PubMed PMID: 25616432; PubMed Central PMCID: PMC4319630.

16: Lkhoyaali S, Benhmida S, Ait Elhaj M, Layachi M, Bensouda Y, Errihani H. [Targeted therapy in thyroid cancer: Towards a treatment card]. Pathol Biol (Paris). 2015 Feb;63(1):1-6. doi: 10.1016/j.patbio.2014.11.003. Epub 2014 Dec 30. Review. French. PubMed PMID: 25555494.

17: Hong DS, Kurzrock R, Mulay M, Rasmussen E, Wu BM, Bass MB, Zhong ZD, Friberg G, Rosen LS. A phase 1b, open-label study of trebananib plus bevacizumab or motesanib in patients with solid tumours. Oncotarget. 2014 Nov 30;5(22):11154-67. PubMed PMID: 25525888; PubMed Central PMCID: PMC4294348.

18: Bass MB, Yao B, Hei YJ, Ye Y, Davis GJ, Davis MT, Kaesdorf BA, Chan SS, Patterson SD. Challenges in developing a validated biomarker for angiogenesis inhibitors: the motesanib experience. PLoS One. 2014 Oct 14;9(10):e108048. doi: 10.1371/journal.pone.0108048. eCollection 2014. Erratum in: PLoS One. 2015;10(3):e0121162. PubMed PMID: 25314641; PubMed Central PMCID: PMC4196848.

19: Kim JG. Molecular pathogenesis and targeted therapies in well-differentiated thyroid carcinoma. Endocrinol Metab (Seoul). 2014 Sep;29(3):211-6. doi: 10.3803/EnM.2014.29.3.211. Review. PubMed PMID: 25309777; PubMed Central PMCID: PMC4192816.

20: Wang YJ, Zhang YK, Kathawala RJ, Chen ZS. Repositioning of Tyrosine Kinase Inhibitors as Antagonists of ATP-Binding Cassette Transporters in Anticancer Drug Resistance. Cancers (Basel). 2014 Sep 29;6(4):1925-52. doi: 10.3390/cancers6041925. Review. PubMed PMID: 25268163; PubMed Central PMCID: PMC4276951.